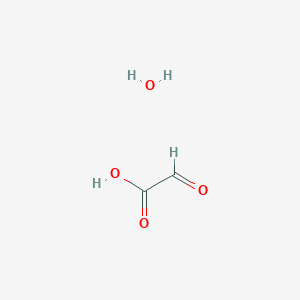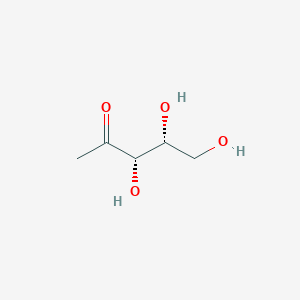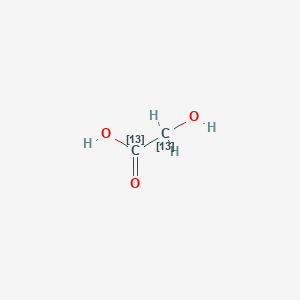![molecular formula C16H14FN B118246 4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene CAS No. 146364-05-8](/img/structure/B118246.png)
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene, commonly known as FTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTH is a polycyclic aromatic compound that has been synthesized using various methods, including the Pictet-Spengler reaction, and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of FTH is not fully understood, but it is believed to work by binding to specific target proteins and modulating their activity. FTH has been shown to selectively bind to certain proteins, including tubulin and tau, which are involved in the regulation of cell division and the formation of neurofibrillary tangles, respectively. FTH has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemische Und Physiologische Effekte
FTH has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. FTH has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTH has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FTH has been shown to have neuroprotective effects by preventing the formation of neurofibrillary tangles and reducing oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FTH is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, FTH has shown promising results in various scientific research applications, making it a potentially valuable tool for researchers in various fields. However, one of the limitations of FTH is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of FTH, including the development of more efficient synthesis methods, the exploration of its potential applications in organic electronics, and the further investigation of its mechanism of action. Additionally, further studies are needed to determine the potential toxicity of FTH and its suitability for use in various applications.
Synthesemethoden
The synthesis of FTH involves the reaction of tryptamine with a fluorinated aldehyde or ketone in the presence of an acid catalyst. One of the most commonly used methods for the synthesis of FTH is the Pictet-Spengler reaction, which involves the condensation of tryptamine with a fluorinated aldehyde or ketone in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
FTH has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, FTH has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. FTH has also been studied for its potential applications in materials science, where it has been used as a building block for the synthesis of various functional materials. Additionally, FTH has shown potential as an organic electronic material due to its unique electronic properties.
Eigenschaften
CAS-Nummer |
146364-05-8 |
|---|---|
Produktname |
4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
Molekularformel |
C16H14FN |
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
4-fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14FN/c17-11-6-5-10-7-16-13-4-2-1-3-12(13)15(9-18-16)14(10)8-11/h1-6,8,15-16,18H,7,9H2 |
InChI-Schlüssel |
WSTMLPIHCJDBFV-UHFFFAOYSA-N |
SMILES |
C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F |
Kanonische SMILES |
C1C2C3=CC=CC=C3C(CN2)C4=C1C=CC(=C4)F |
Synonyme |
3-fluoro-10,5-(iminomethano)-10,11-dihydro-5H-dibenzo(a,d)cycloheptene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



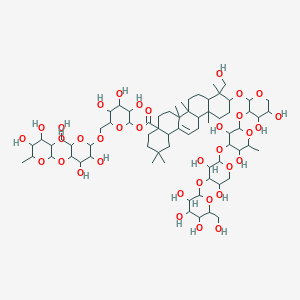
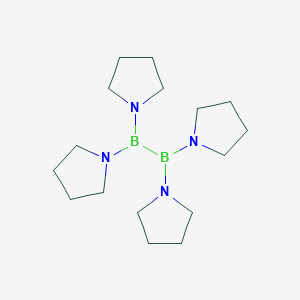
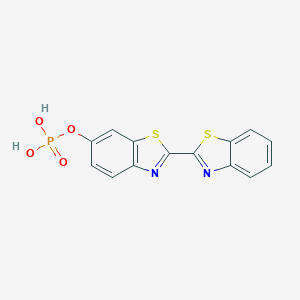
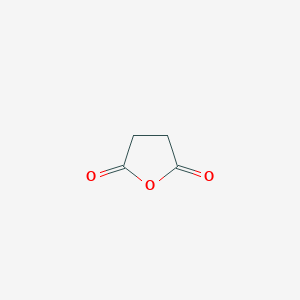
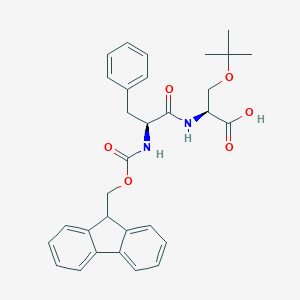
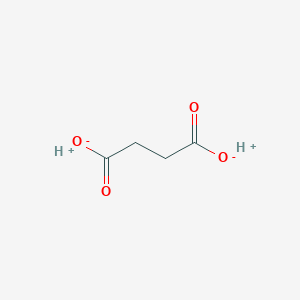

![(4S,4aR,5S,6S)-4-(2,2-dimethylbutanoyloxy)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B118190.png)

